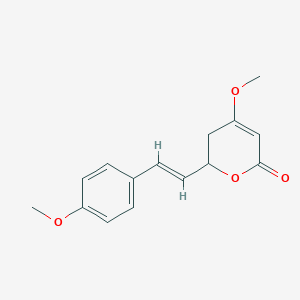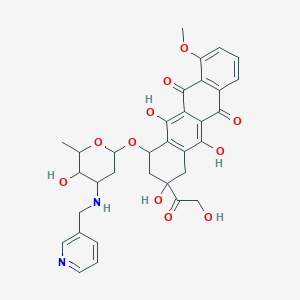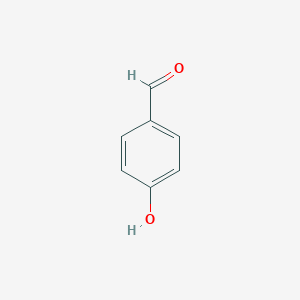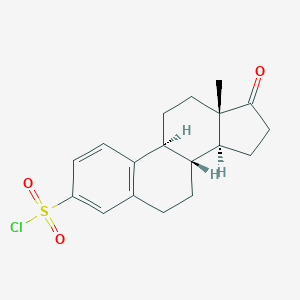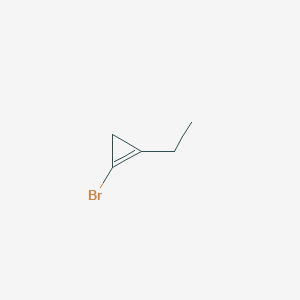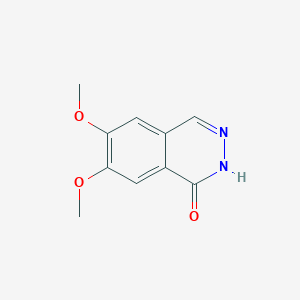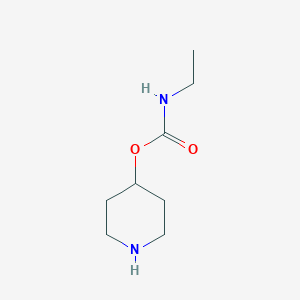![molecular formula C19H21BrN4O3 B117314 1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 147676-94-6](/img/structure/B117314.png)
1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, also known as this compound, is a useful research compound. Its molecular formula is C19H21BrN4O3 and its molecular weight is 433.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the cGMP phosphodiesterase enzyme . This enzyme plays a crucial role in regulating the intracellular levels of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in various physiological processes.
Mode of Action
The compound acts as an inhibitor of the cGMP phosphodiesterase enzyme . By binding to this enzyme, it prevents the hydrolysis of cGMP, leading to an increase in intracellular cGMP levels .
Biochemical Pathways
Increased levels of cGMP can affect various biochemical pathways. One of the most significant is the nitric oxide (NO) pathway . Elevated cGMP levels can enhance the activity of protein kinase G (PKG), which in turn can lead to the relaxation of smooth muscle cells, among other effects .
Pharmacokinetics
It is slightly soluble in DMSO and very slightly soluble in heated methanol , suggesting that its bioavailability may be influenced by these properties.
Result of Action
The increase in intracellular cGMP levels resulting from the inhibition of the cGMP phosphodiesterase enzyme can have various molecular and cellular effects. These include the relaxation of smooth muscle cells, which is a key mechanism in the treatment of certain conditions like erectile dysfunction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, its storage temperature is recommended to be -20°C in an inert atmosphere , suggesting that it may be sensitive to higher temperatures
Properties
IUPAC Name |
5-[5-(2-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3/c1-4-6-13-16-17(24(3)23-13)19(26)22-18(21-16)12-9-11(14(25)10-20)7-8-15(12)27-5-2/h7-9H,4-6,10H2,1-3H3,(H,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIASSJCOLPSEOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CBr)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The compound contains a bromoacetyl group. What is the significance of this functional group in medicinal chemistry?
A1: The bromoacetyl group is considered a highly reactive electrophilic group, making it a valuable tool in medicinal chemistry. [, ] This reactivity stems from the electron-withdrawing nature of both the bromine atom and the carbonyl group, making the adjacent carbon atom susceptible to nucleophilic attack.
Q2: The research papers discuss various heterocyclic compounds with biological activity. How does the structure of this specific compound relate to potential biological activity?
A2: While predicting specific biological activity requires extensive testing, we can analyze the structure of 1,4-dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one for potential pharmacophores and compare it to compounds discussed in the papers.
- Bromoacetyl group: As discussed earlier, this group can potentially interact with nucleophilic residues in proteins, suggesting potential for enzyme inhibition. []
- Substituents: The ethoxyphenyl and propyl groups can influence the compound's lipophilicity, solubility, and its ability to interact with hydrophobic pockets in target proteins. []
Q3: The provided research highlights the synthesis of various nitrogen-containing heterocycles. Could you elaborate on the synthetic strategies potentially applicable to obtain this compound?
A3: While the exact synthesis of this complex molecule is not detailed in the provided papers, we can extrapolate potential approaches based on the described reactions and known synthetic methods.
- Pyrazolo[4,3-d]pyrimidin-7-one core: This core can be synthesized using established methods like condensation reactions between substituted pyrazoles and pyrimidines. [, , ]
- Bromoacetylation: Introduction of the bromoacetyl group could be achieved by reacting the appropriate precursor with bromoacetyl bromide in the presence of a suitable base. []
Q4: The papers mention SAR studies. How could researchers use SAR to explore the biological activity of this compound?
A4: SAR studies are crucial in drug discovery to understand how structural modifications impact biological activity. Researchers could synthesize a library of analogs of this compound with variations in:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
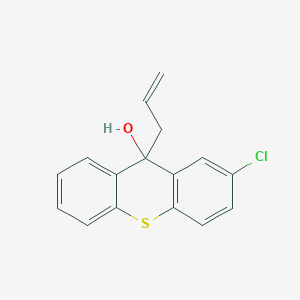
![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B117238.png)
